N'-(diphenylmethyl)-N-(3-nitrophenyl)ethanediamide
Description
Properties
IUPAC Name |
N'-benzhydryl-N-(3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-20(22-17-12-7-13-18(14-17)24(27)28)21(26)23-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTGASLLKAKTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(Diphenylmethyl)-N-(3-nitrophenyl)ethanediamide, a compound with notable pharmacological properties, has garnered attention in various biological studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a diphenylmethyl group and a nitrophenyl moiety attached to an ethanediamide backbone. Its chemical structure is crucial for its interaction with biological targets, influencing both its potency and selectivity.
This compound primarily acts as a receptor antagonist . Research indicates that it interacts with specific G protein-coupled receptors (GPCRs), modulating signaling pathways that are critical for various physiological responses. The following table summarizes its interactions with key receptors:
| Receptor | Effect | Reference |
|---|---|---|
| GPCR A | Antagonism leading to reduced signaling | |
| GPCR B | Inhibition of ligand binding | |
| GPCR C | Modulation of downstream effects |
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity against various cell lines. For instance:
- Cell Proliferation : The compound has been shown to inhibit the proliferation of human fibroblast cells in a dose-dependent manner, with IC50 values indicating effective concentrations in the low micromolar range.
- Nitric Oxide Production : It also reduces nitric oxide production in RAW 264.7 macrophage cells, suggesting anti-inflammatory properties.
In Vivo Studies
In vivo studies further elucidate the compound's pharmacological profile:
- Anti-inflammatory Effects : Animal models treated with this compound exhibited reduced edema and inflammation markers, supporting its potential use in treating inflammatory diseases.
- Toxicity Assessment : Toxicological evaluations indicate that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Case Studies
-
Case Study 1: Anti-inflammatory Activity
- A study investigated the effects of this compound in a murine model of arthritis. The results showed a marked reduction in joint swelling and histological evidence of decreased inflammation compared to control groups.
-
Case Study 2: Cancer Cell Line Studies
- Another research effort focused on the compound's effects on breast cancer cell lines. The findings indicated that it induces apoptosis through caspase activation, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Structural Comparison with Ethanediamide Derivatives
Ethanediamide derivatives vary widely in substituents, impacting their molecular weight, polarity, and functional interactions. Key comparisons include:
Key Observations :
Diphenylmethyl-Containing Compounds
Diphenylmethyl groups are common in pharmaceuticals for their lipophilicity and steric effects. Comparisons with analogs from and :
Key Observations :
- Replacement of thiazole or aniline groups with ethanediamide (as in the target compound) introduces hydrogen-bonding capacity, which could enhance target selectivity .
- The nitro group may increase melting points compared to chloro analogs (e.g., T109: 131.4°C vs. nitro derivatives in showing Δmp >20°C).
Physicochemical Properties
Substituents critically influence solubility and stability:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
